

Benzyldodecyldimethylammonium chloride dihydrate critical micelle concentration and viral inactivation

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Compound of Interest		
Compound Name:	Benzyldodecyldimethylammonium Chloride Dihydrate	
Cat. No.:	B1529001	Get Quote

Technical Support Center: Benzyldodecyldimethylammonium Chloride Dihydrate (BDDA)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **benzyldodecyldimethylammonium chloride dihydrate** (BDDA), focusing on its critical micelle concentration (CMC) and viral inactivation properties.

Frequently Asked Questions (FAQs)

Q1: What is the critical micelle concentration (CMC) of **benzyldodecyldimethylammonium chloride dihydrate** (BDDA)?

The CMC of benzyldodecyldimethylammonium chloride (the active component of the dihydrate) has been reported to be approximately 4.54×10^{-3} M in a solution containing 10% serum-free medium.[1] It is important to note that the CMC can be influenced by several factors, including temperature, pressure, and the presence of other substances like electrolytes.[2]

Q2: How does the CMC of BDDA relate to its viral inactivation efficacy?







The viral inactivation efficacy of BDDA, particularly against enveloped viruses, is significantly enhanced at concentrations above its CMC.[3] Below the CMC, BDDA monomers can partially disrupt the viral envelope. However, above the CMC, BDDA forms micelles that can solubilize the lipid bilayer of the viral envelope, leading to a more pronounced inactivation effect.[3]

Q3: What is the mechanism of viral inactivation by BDDA?

BDDA is a quaternary ammonium compound (QAC) that acts as a cationic surfactant. Its primary mechanism of viral inactivation, especially against enveloped viruses, involves the disruption of the viral lipid envelope. The positively charged head of the BDDA molecule interacts with the negatively charged components of the viral membrane, while the hydrophobic tail penetrates the lipid bilayer, leading to its disintegration. This process is more efficient above the CMC where micelles can effectively solubilize the viral membrane. For non-enveloped viruses, which lack a lipid envelope, the inactivation mechanism is generally less effective and may involve interactions with the viral capsid proteins.

Q4: Is BDDA effective against both enveloped and non-enveloped viruses?

BDDA is generally more effective against enveloped viruses due to its mechanism of disrupting the lipid envelope.[4] Non-enveloped viruses are typically more resistant to QACs.[5] However, some studies have shown that at higher concentrations or in specific formulations, BDDA can exhibit activity against certain non-enveloped viruses.[6][7]

Q5: What are the key safety precautions when handling BDDA?

Benzyldodecyldimethylammonium chloride is corrosive and can cause severe skin burns and eye damage.[8] It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of Benzyldodecyldimethylammonium Chloride (C12BAC)



Compound	Medium	Temperature (°C)	CMC (M)	Reference
Benzyldodecyldi methylammoniu m chloride (C12BAC)	10% Serum-Free Medium	Not Specified	4.54 x 10 ⁻³	[1]
Benzyldodecyldi methylammoniu m chloride	Aqueous Solution	25	Not explicitly stated for dihydrate, but studies on similar compounds are available.	

Table 2: Virucidal Efficacy of Benzyldodecyldimethylammonium Chloride (C12BAC) against Influenza Virus

Concentration (M)	Contact Time (min)	Virus	Log ₁₀ Reduction	Reference
10-4	5	Influenza Virus	2.06 - 2.66	[3]
10-4	10	Influenza Virus	3.16 - 3.95	[3]

Table 3: Virucidal Efficacy of Benzalkonium Chloride against Various Viruses



Virus Type	Enveloped/ Non- enveloped	Benzalkoni um Chloride Concentrati on	Contact Time	Log ₁₀ Reduction	Reference
Adenovirus type 3, 5, 7a, 19/64, 37	Non- enveloped	0.1%	1 hour	≥3	[6]
Adenovirus type 4, 8	Non- enveloped	0.1%	1 hour	>1, <3	[6]
Human Norovirus	Non- enveloped	Not specified (Quaternary ammonium compound formulation)	30 seconds	<0.5	[9]
Feline Calicivirus	Non- enveloped	Not specified (Quaternary ammonium compound formulation)	30 seconds	<0.5	[9]
Murine Norovirus	Non- enveloped	Not specified (Quaternary ammonium compound formulation)	30 seconds	<0.5	[9]
Influenza, Measles, Canine Distemper, Rabies, Herpes Simplex	Enveloped	Not specified	10 min	Effective Inactivation	[1][10]





Poliovirus, Encephalomy ocarditis virus

Nonenveloped

Not specified

10 min

Not

Inactivated

[1][10]

Experimental Protocols & Troubleshooting Guides Experiment: Determination of Critical Micelle Concentration (CMC)

Methodology: Surface Tension Method

- Preparation of BDDA Solutions: Prepare a series of aqueous solutions of BDDA with varying concentrations. It is crucial to use high-purity water to avoid contaminants that could affect surface tension.
- Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). Ensure the equipment is properly calibrated.
- Data Plotting: Plot the surface tension as a function of the logarithm of the BDDA concentration.
- CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear portions.

Troubleshooting Guide: CMC Determination



Issue	Possible Cause	Recommended Solution
No sharp break in the surface tension plot, making CMC difficult to determine.	Impurities in the BDDA sample or water. Temperature fluctuations during measurement.	Use highly purified BDDA and water. Control the temperature of the solutions during measurement.
Inconsistent or non-reproducible CMC values.	Inaccurate solution concentrations. Equipment calibration issues.	Carefully prepare stock and serial dilutions. Regularly calibrate the tensiometer.
CMC value is significantly different from expected values.	Presence of electrolytes or other organic molecules in the solution. pH of the solution.	Analyze the composition of your solution. Control and report the pH of the solutions.

Experiment: Viral Inactivation Assay

Methodology: Suspension Test (General Protocol)

- Virus Preparation: Prepare a stock solution of the virus with a known titer (e.g., determined by TCID₅₀ or plaque assay).
- Preparation of BDDA Solutions: Prepare dilutions of BDDA in a suitable buffer or medium to achieve the desired test concentrations.
- Inactivation Reaction: Mix a defined volume of the virus stock with a defined volume of the BDDA solution. Simultaneously, prepare a control by mixing the virus stock with the same volume of buffer or medium without BDDA. Incubate the mixtures at a specific temperature for a defined contact time.
- Neutralization: After the contact time, immediately neutralize the virucidal activity of BDDA by adding a suitable neutralizer (e.g., Dey-Engley neutralizing broth). This step is critical to stop the inactivation process and prevent cytotoxicity in the subsequent cell culture step.
- Viral Titer Determination: Determine the titer of the remaining infectious virus in both the test and control samples using a suitable cell-based assay (e.g., TCID₅₀ or plaque assay).



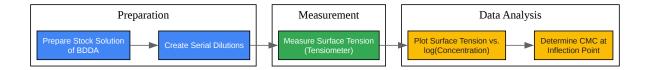
• Calculation of Log Reduction: The log₁₀ reduction in viral titer is calculated as: Log₁₀(Viral Titer in Control) - Log₁₀(Viral Titer in Test).

Troubleshooting Guide: Viral Inactivation Assay

Issue	Possible Cause	Recommended Solution
High cytotoxicity observed in cell culture, even after neutralization.	Incomplete neutralization of BDDA. The neutralizer itself is cytotoxic.	Validate the neutralization step to ensure it effectively quenches the virucidal and cytotoxic effects of BDDA. Test the cytotoxicity of the neutralizer alone.
Low or no viral inactivation observed, even at concentrations above the expected effective range.	Presence of organic load (e.g., serum, proteins) in the virus preparation, which can inhibit the activity of QACs. Short contact time or low temperature.	Purify the virus stock to remove interfering substances. Optimize contact time and temperature for the specific virus and BDDA concentration.
High variability in log reduction values between replicates.	Inaccurate pipetting of virus or BDDA solutions. Inconsistent incubation times. Non-homogenous mixing of virus and disinfectant.	Use calibrated pipettes and ensure proper mixing techniques. Strictly control incubation times.
Difficulty in inactivating non- enveloped viruses.	Non-enveloped viruses are inherently more resistant to QACs.	Higher concentrations of BDDA and/or longer contact times may be required. Consider using a formulation with other virucidal agents.

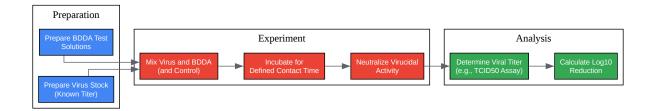
Visualizations





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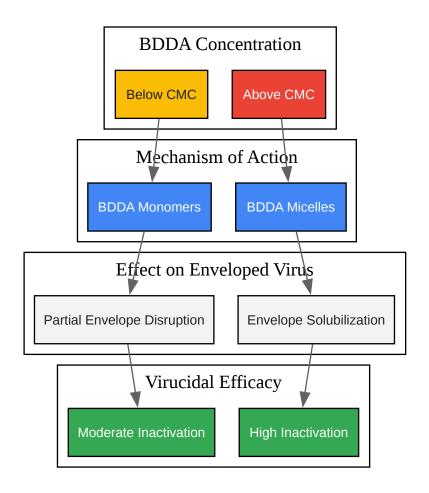
Diagram 1: Workflow for CMC Determination by Surface Tension Method.



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Diagram 2: General Workflow for Viral Inactivation Suspension Test.





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Diagram 3: Relationship between CMC and Virucidal Activity against Enveloped Viruses.

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